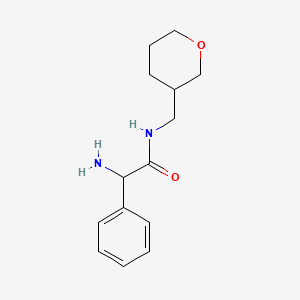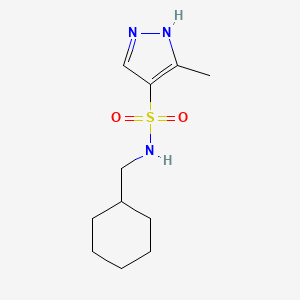
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of thiophene, which is a heterocyclic compound containing a five-membered ring of four carbon atoms and one sulfur atom.
Aplicaciones Científicas De Investigación
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid has been used in various scientific research applications. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.
Another area of research where 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid has been used is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid exhibits anti-inflammatory and analgesic activities in animal models. The compound has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to reduce pain in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid in lab experiments is its potential as a building block for the synthesis of organic semiconductors. This compound has been reported to exhibit good solubility and stability, making it a suitable candidate for the development of new materials.
However, one of the limitations of using 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid in lab experiments is its relatively high cost. Additionally, the compound may not be readily available in some research labs, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid. One area of research is in the development of new organic semiconductors for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the development of new drugs.
Conclusion:
In conclusion, 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is a chemical compound that has potential applications in various fields of research, including organic electronics and medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs. While there are some limitations to using 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid in lab experiments, its potential as a building block for the synthesis of organic semiconductors makes it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid involves the reaction of thiophene-2-carboxylic acid with morpholine and chlorosulfonic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in the literature and is considered a reliable and efficient way to obtain 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid.
Propiedades
IUPAC Name |
5-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)7-1-2-8(16-7)17(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBIZCVFPXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)



![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
